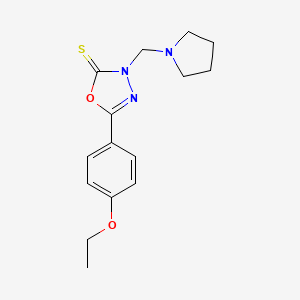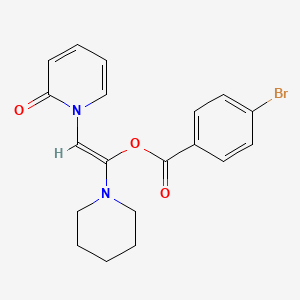
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with ethyl iodide. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Phenyl-1,3,4-oxadiazol-2-thion: Fehlt die Ethoxy- und Pyrrolidinylmethylgruppe.
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-thion: Enthält eine Methoxygruppe anstelle einer Ethoxygruppe.
3-(1-Pyrrolidinylmethyl)-1,3,4-oxadiazol-2-thion: Fehlt die Ethoxyphenylgruppe.
Einzigartigkeit
Das Vorhandensein sowohl der Ethoxyphenyl- als auch der Pyrrolidinylmethylgruppe in 5-(4-Ethoxyphenyl)-3-(1-Pyrrolidinylmethyl)-1,3,4-oxadiazol-2(3H)-thion trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei. Diese funktionellen Gruppen können seine Löslichkeit, Reaktivität und Wechselwirkung mit biologischen Zielen verbessern, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H19N3O2S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H19N3O2S/c1-2-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
LEKDRAJNQWUFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093037.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide](/img/structure/B11093043.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate](/img/structure/B11093067.png)
![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
![Methyl 2-({3-ethoxy-1,1,1-trifluoro-3-oxo-2-[(phenylsulfonyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11093077.png)
![6-[3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11093081.png)
![{1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11093083.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide](/img/structure/B11093090.png)
![6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11093106.png)
